molecular formula C21H21N6O7P B605531 Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono- CAS No. 263870-19-5

Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-

Cat. No. B605531
M. Wt: 500.4
InChI Key: PEXFKSJDXSBOLP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APC-6336 is a bio-active chemical.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound's synthesis involves specific reactions, such as the treatment of N-cyanoimido-phosphonyl/S-methyl thiocarbonates with o-phenylenediamine, leading to benzimidazole-2-yl phosphonate derivatives, showcasing its complex chemical structure (Hu et al., 2001).

  • Crystal Structure Determination : Detailed crystallographic studies, including X-ray diffraction methods, have been conducted to understand the molecular structure of related compounds, highlighting the importance of structural analysis in chemical research (Hu, Zou, Yang, & Weng, 2010).

Biochemical and Pharmacological Aspects

  • Antioxidant Properties : Some benzimidazole derivatives have been studied for their in vitro effects on lipid peroxidation in rat liver, indicating potential antioxidant applications. These studies help in understanding the biochemical interactions of such compounds (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

  • Pharmacological Potential : Investigations into benzimidazole derivatives include studies on their pharmacological activities, such as their role as potential NMDA antagonists, which could have implications in therapeutic applications (Baudy et al., 2001).

  • Chemical Sensing Applications : The development of unnatural alanine derivatives for potential applications in metal ion sensing, utilizing fluorescence changes, illustrates the compound's versatility in chemical sensing technologies (Ferreira, Raposo, & Costa, 2018).

Miscellaneous Applications

  • Chemical Synthesis for Various Applications : Research has been conducted on the synthesis of various derivatives and analogs of this compound for diverse applications, ranging from potential antibacterial agents to fluorescent agents, demonstrating the compound's multifaceted utility in scientific research (Noolvi et al., 2014).

  • Study of Acid-Base Properties : The study of acid-base properties of related compounds, which involves experimental and theoretical approaches, shows the relevance of this compound in understanding chemical behaviors and reactions (Sánchez-Moreno et al., 2003).

properties

CAS RN

263870-19-5

Product Name

Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-

Molecular Formula

C21H21N6O7P

Molecular Weight

500.4

IUPAC Name

(2R)-2-[[2-[(6-carbamoyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzimidazole-5-carbonyl]amino]-3-phosphonopropanoic acid

InChI

InChI=1S/C21H21N6O7P/c1-27-16-7-11(20(29)26-15(21(30)31)9-35(32,33)34)3-5-13(16)25-18(27)8-17-23-12-4-2-10(19(22)28)6-14(12)24-17/h2-7,15H,8-9H2,1H3,(H2,22,28)(H,23,24)(H,26,29)(H,30,31)(H2,32,33,34)/t15-/m0/s1

InChI Key

PEXFKSJDXSBOLP-HNNXBMFYSA-N

SMILES

Cn1c2cc(ccc2nc1Cc3[nH]c4ccc(cc4n3)C(=O)N)C(=O)N[C@@H](CP(=O)(O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

APC-6336;  APC 6336;  APC6336;  UNII-4124YUO44Z;  CRA-6336;  4124YUO44Z; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-
Reactant of Route 2
Reactant of Route 2
Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-
Reactant of Route 3
Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-
Reactant of Route 4
Reactant of Route 4
Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-
Reactant of Route 5
Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-
Reactant of Route 6
Reactant of Route 6
Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.